molecular formula C6H14N2O2S B2608006 [1-(Dimethylamino)cyclopropyl]methanesulfonamide CAS No. 1909316-02-4

[1-(Dimethylamino)cyclopropyl]methanesulfonamide

Cat. No.: B2608006
CAS No.: 1909316-02-4
M. Wt: 178.25
InChI Key: HSGINZDAAHFNSF-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclopropyl]methanesulfonamide: is an organic compound with the molecular formula C6H14N2O2S It is a cyclopropyl derivative that contains a dimethylamino group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopropyl]methanesulfonamide typically involves the reaction of cyclopropylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropylamine is reacted with dimethylamine in the presence of a suitable base to form the intermediate compound.
  • The intermediate is then treated with methanesulfonyl chloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(Dimethylamino)cyclopropyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Dimethylamino)cyclopropyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the dimethylamino group and the cyclopropyl ring can impart biological activity, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can provide steric hindrance. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(Dimethylamino)cyclopropyl]methanesulfonamide
  • [1-(Methylamino)cyclopropyl]methanesulfonamide
  • [1-(Ethylamino)cyclopropyl]methanesulfonamide
  • [1-(Dimethylamino)cyclopropyl]ethanesulfonamide

Comparison: Compared to similar compounds, this compound is unique due to the presence of both the dimethylamino group and the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The cyclopropyl ring adds rigidity and steric bulk, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGINZDAAHFNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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